N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide (CAS 816456-44-7) is a highly functionalized, bifunctional building block featuring a pre-installed ethyl urea moiety and a reactive primary alcohol. As a privileged scaffold in medicinal chemistry, this compound provides an optimal balance of hydrogen-bond donating/accepting capacity and aqueous solubility. By incorporating a stable carboxamide linkage, it serves as an advanced intermediate for the synthesis of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs), offering a streamlined, procurement-ready alternative to step-wise piperazine functionalization [1].
Attempting to substitute this specific building block with generic 1-(2-hydroxyethyl)piperazine (HEP) or Boc-protected analogs introduces significant synthetic inefficiencies and chemoselectivity issues. Using unprotected HEP requires the handling of highly toxic and moisture-sensitive ethyl isocyanate to form the urea linkage, which often leads to competitive O-carbamoylation and reduced yields. Conversely, utilizing Boc-protected derivatives necessitates additional deprotection and coupling steps, increasing the risk of side reactions and lowering overall throughput. Procuring the pre-assembled N-ethylcarboxamide ensures immediate, chemoselective access to the hydroxyl handle while bypassing hazardous reagent exposure entirely [1].
Procuring N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide directly bypasses the need to synthesize the urea linkage from 1-(2-hydroxyethyl)piperazine. The traditional route requires ethyl isocyanate, a highly toxic and volatile reagent (inhalation LC50 ~5 ppm), and often demands strict anhydrous conditions to prevent reagent hydrolysis. By utilizing the pre-assembled building block, chemists reduce the synthetic sequence by at least one step and eliminate the need for specialized safety protocols associated with isocyanate handling [1].
| Evidence Dimension | Synthetic steps and toxic reagent exposure |
| Target Compound Data | 0 steps to urea; no isocyanate exposure required |
| Comparator Or Baseline | 1-(2-Hydroxyethyl)piperazine + Ethyl isocyanate (1 step, high toxicity risk) |
| Quantified Difference | 100% reduction in isocyanate handling; 1-step reduction in synthetic pathway |
| Conditions | Standard laboratory urea synthesis protocols |
Bypassing toxic isocyanate handling accelerates library production and reduces environmental health and safety (EHS) compliance burdens during scale-up.
When reacting unprotected 1-(2-hydroxyethyl)piperazine with electrophiles like ethyl isocyanate, competitive reactions at both the secondary amine and the primary alcohol can occur, leading to O-carbamoylated impurities. N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide features a fully saturated, stable urea linkage at the N1 position, rendering the molecule monofunctional with respect to electrophilic attack. This pre-functionalization ensures that downstream modifications, such as esterification or etherification, occur exclusively at the hydroxyl group, significantly improving crude purity and final yield [1].
| Evidence Dimension | Chemoselectivity (N- vs O-functionalization) |
| Target Compound Data | 100% selectivity for O-derivatization (N1 is capped) |
| Comparator Or Baseline | Unprotected 1-(2-hydroxyethyl)piperazine (prone to mixed N/O-functionalization) |
| Quantified Difference | Elimination of O-carbamoylated byproducts |
| Conditions | Electrophilic derivatization conditions (e.g., esterification, etherification) |
High chemoselectivity minimizes the need for complex chromatographic separations, directly lowering purification costs and improving batch-to-batch reproducibility.
Compared to standard lipophilic protecting groups like the tert-butyloxycarbonyl (Boc) group, the ethylcarboxamide moiety in this building block significantly alters the physicochemical profile of the resulting derivatives. The urea group acts as both a strong hydrogen-bond donor and acceptor, reducing the overall lipophilicity (logP) and enhancing aqueous solubility. This makes N-ethyl-4-(2-hydroxyethyl)piperazine-1-carboxamide an ideal precursor for synthesizing water-soluble drug candidates, whereas Boc-protected analogs often suffer from poor solubility in aqueous assay buffers prior to deprotection [1].
| Evidence Dimension | Hydrogen bonding capacity and relative lipophilicity |
| Target Compound Data | High H-bond donor/acceptor capacity (urea motif) |
| Comparator Or Baseline | N-Boc-4-(2-hydroxyethyl)piperazine (highly lipophilic, no H-bond donors) |
| Quantified Difference | Improved aqueous solubility profile and reduced logP |
| Conditions | Physiological buffer systems (pH 7.4) |
Incorporating a solubility-enhancing urea motif early in the synthesis improves the developability of the final active pharmaceutical ingredients (APIs).
The pre-installed ethylcarboxamide and piperazine core form a privileged structural motif frequently found in CNS-active and oncology drugs. The hydroxyl group provides a versatile handle for coupling to diverse heteroaryl cores, making this compound an optimal building block for structure-activity relationship (SAR) exploration in medicinal chemistry [1].
In targeted protein degradation, linker hydrophilicity is critical for maintaining the aqueous solubility of massive PROTAC molecules. The urea-containing piperazine scaffold offers an excellent balance of rigidity and polarity, serving as a hydrophilic connector that can be readily extended via the primary alcohol [1].
Because the N1 position is robustly capped with a stable carboxamide, this building block is perfectly suited for automated, high-throughput parallel synthesis. It eliminates the chemoselectivity issues and toxic reagent requirements of unprotected piperazines, ensuring high-purity product arrays for biological screening [1].